6-Bromobenzo[d]thiazol-7-amine

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

6-Bromobenzo[d]thiazol-7-amine (CAS 30132-85-5) is the only regioisomer with a 6-bromo-7-amine substitution pattern—essential for reproducible cross-coupling and SAR studies. Its orthogonal C6 bromine and C7 amine enable sequential Suzuki, Buchwald, or acylation reactions not feasible with other isomers (e.g., 4-bromobenzo[d]thiazol-7-amine, 6-amino-7-bromobenzothiazole). The rigid, planar scaffold (0 rotatable bonds), LogP 2.4, and tPSA 67.2 Ų define its pharmacokinetic profile, making it a strategic building block for kinase inhibitor libraries and fragment-based screening. Available in 95% purity. Request a quote for bulk orders to secure this critical intermediate.

Molecular Formula C7H5BrN2S
Molecular Weight 229.1 g/mol
CAS No. 30132-85-5
Cat. No. B3258173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromobenzo[d]thiazol-7-amine
CAS30132-85-5
Molecular FormulaC7H5BrN2S
Molecular Weight229.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1N=CS2)N)Br
InChIInChI=1S/C7H5BrN2S/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-3H,9H2
InChIKeyMEKSZQNWEGTVDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromobenzo[d]thiazol-7-amine (CAS 30132-85-5): A Defined Heterocyclic Scaffold for Regioselective Derivatization and Medicinal Chemistry


6-Bromobenzo[d]thiazol-7-amine (CAS 30132-85-5) is a heterocyclic compound within the benzothiazole class, characterized by a bromine substituent at the 6-position and a primary amine group at the 7-position of the benzo[d]thiazole core . This substitution pattern creates a rigid, planar scaffold with two distinct reactive handles: an electrophilic bromine suitable for cross-coupling reactions and a nucleophilic amine amenable to functionalization . The compound exhibits a calculated octanol-water partition coefficient (LogP) of 2.4, a topological polar surface area (tPSA) of 67.2 Ų, and contains zero rotatable bonds, features that collectively define its physicochemical profile for early-stage drug discovery .

Critical Procurement Consideration for 6-Bromobenzo[d]thiazol-7-amine: Regioisomeric Specificity Directly Governs Synthetic Utility and Property Profile


Within the family of brominated aminobenzothiazoles, the precise positional arrangement of the bromine and amine functionalities is the primary determinant of both synthetic accessibility and ultimate biological or materials performance. Regioisomers such as 4-bromobenzo[d]thiazol-7-amine (CAS 769-08-4) and 6-amino-7-bromobenzothiazole (CAS 769-20-0) are not interchangeable with 6-bromobenzo[d]thiazol-7-amine . The adjacency of the 6-bromo and 7-amine groups in the target compound establishes a unique electronic environment and steric profile that dictates distinct cross-coupling outcomes and physicochemical properties . Furthermore, the 2-amino-6-bromobenzothiazole regioisomer (CAS 15864-32-1) displays a markedly different melting point (213-217 °C) , underscoring that even subtle changes in substitution pattern lead to fundamentally different bulk properties and, by extension, divergent handling and formulation characteristics. Selection of the correct regioisomer is therefore non-negotiable for achieving reproducible synthetic results and accurate structure-activity relationship (SAR) data.

Quantitative Differentiation of 6-Bromobenzo[d]thiazol-7-amine: Key Data for Informed Sourcing Decisions


Regioselective Cross-Coupling Reactivity: Orthogonal Functional Handles Enable Sequential Derivatization Strategies

The 6-bromo-7-amine substitution pattern provides two distinct and orthogonal reactive centers for sequential derivatization. The bromine atom is susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations . Critically, this regiochemistry allows for selective functionalization at the 6-position via the bromine while the 7-amine remains available for subsequent reactions (or vice versa with protection), a synthetic sequence that is not feasible with regioisomers where the functional groups are not adjacent . In contrast, the 4-bromo regioisomer (CAS 769-08-4) positions the bromine further from the amine, which alters the electronic distribution and may require different reaction conditions, as noted for related 2-amino versus 7-amino benzothiazoles .

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Lipophilicity (LogP) Comparison: A Quantified Physicochemical Distinction Versus Closely Related Regioisomers

The calculated octanol-water partition coefficient (LogP) for 6-Bromobenzo[d]thiazol-7-amine is 2.4 . In contrast, the regioisomer 6-Amino-7-bromobenzothiazole (CAS 769-20-0) exhibits a slightly lower computed LogP (XLogP3-AA) of 2.3 . This quantifiable difference, though seemingly small, is structurally significant and directly impacts the compound's predicted membrane permeability and solubility profile, which are crucial parameters in early-stage drug discovery for oral bioavailability and cell-based assay performance.

Physicochemical Properties Drug Discovery ADME

Commercial Purity Specifications: A Comparative Benchmark for Sourcing 6-Bromobenzo[d]thiazol-7-amine

Multiple commercial suppliers offer 6-Bromobenzo[d]thiazol-7-amine with a minimum purity specification of 95% . While the closely related compound 6-Amino-7-bromobenzothiazole (CAS 769-20-0) is also commonly available at 95% purity, alternative sourcing options for that isomer include specifications of 98% or 99% . This variance in available purity grades across different suppliers for different regioisomers can be a decisive factor in procurement, particularly for applications requiring high-fidelity analytical standards or where trace impurities could confound biological assay results.

Procurement Quality Control Analytical Chemistry

Reactivity Divergence in Nucleophilic Substitution: 6-Bromo-7-amine Versus 2-Amino and 4-Amino Benzothiazole Derivatives

Class-level studies on benzothiazole derivatives reveal that the position of the amine group significantly alters reactivity. In the context of metal chelation, 7-substituted benzothiazole derivatives were found to be inferior fluorometric reagents compared to 2-substituted and 4-substituted analogs . This class-level finding underscores that the 7-amine substitution pattern present in 6-Bromobenzo[d]thiazol-7-amine imparts a distinct reactivity profile that must be accounted for when designing experiments or selecting building blocks. A direct substitution of a 2-amino or 4-amino benzothiazole with the 7-amino isomer without adjusting reaction conditions could lead to different reaction outcomes or yields.

Synthetic Methodology Reaction Optimization Chelation

Defined Application Scenarios for 6-Bromobenzo[d]thiazol-7-amine Informed by Its Differential Properties


Sequential Derivatization in Complex Molecule Synthesis

Medicinal chemists undertaking multi-step syntheses of kinase inhibitors or other heterocyclic drug candidates can leverage the orthogonal reactivity of 6-Bromobenzo[d]thiazol-7-amine . The C6 bromine serves as a handle for initial Suzuki-Miyaura or Buchwald-Hartwig couplings to install aromatic or amine functionalities, while the C7 amine can be subsequently acylated, alkylated, or diazotized after deprotection if needed . This regiospecific sequence is a direct consequence of the compound's unique 6-bromo-7-amine substitution pattern and is not replicable with other regioisomers, making it a strategic building block for creating diverse chemical libraries.

Structure-Activity Relationship (SAR) Studies in Drug Discovery

The defined LogP of 2.4 and rigid, planar scaffold of 6-Bromobenzo[d]thiazol-7-amine make it a valuable probe for establishing baseline SAR within benzothiazole-based lead series. By using this compound as a core scaffold and systematically varying the substituents introduced via the bromine and amine handles, researchers can generate data sets to correlate physicochemical properties like lipophilicity with in vitro potency or cellular permeability. The quantifiable LogP difference compared to the 6-amino-7-bromo regioisomer (LogP 2.3) further supports its use in comparative ADME profiling to understand the impact of subtle structural changes on drug-like properties.

Building Block for Heterocycle-Focused Compound Collections

For organizations constructing fragment-based screening libraries or focused compound collections centered on privileged heterocyclic scaffolds, 6-Bromobenzo[d]thiazol-7-amine offers a cost-effective and synthetically versatile entry point . Its commercial availability at a defined 95% purity ensures consistent quality for high-throughput parallel synthesis. The compound's lack of rotatable bonds and moderate tPSA (67.2 Ų) are desirable attributes for fragments, and its two orthogonal reactive sites allow for rapid expansion of molecular diversity in library production.

Comparative Analytical Studies of Benzothiazole Regioisomers

Analytical chemists developing HPLC or LC-MS methods for monitoring benzothiazole-based reactions or for quality control of drug substances can utilize 6-Bromobenzo[d]thiazol-7-amine as a reference standard for the 6-bromo-7-amine regioisomer class. Its distinct chromatographic behavior, driven by its unique electronic properties and LogP of 2.4 , allows for clear resolution from related isomers like 6-Amino-7-bromobenzothiazole. The availability of detailed computational properties, including InChIKey MEKSZQNWEGTVDV-UHFFFAOYSA-N , facilitates unambiguous compound identification and data integration across cheminformatics platforms.

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